

Head-to-head comparison of different ERGi-USU-6 salt formulations

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Compound of Interest

Compound Name: ERGi-USU-6 mesylate

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Comparative Analysis of ERGi-USU-6 Salt Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of three novel salt formulations of the investigational compound ERGi-USU-6: Hydrochloride (HCl), Mesylate, and Tosylate. The data presented herein is intended to guide the selection of the optimal salt form for further preclinical and clinical development based on critical physicochemical and pharmacokinetic properties.

Physicochemical Properties

A comprehensive analysis of the key physicochemical properties of the three ERGi-USU-6 salt forms was conducted. The results are summarized in the table below.

Table 1: Comparative Physicochemical Properties of ERGi-USU-6 Salt Formulations



Property	ERGi-USU-6 HCI	ERGi-USU-6 Mesylate	ERGi-USU-6 Tosylate
Molecular Weight (g/mol)	452.9	512.6	588.7
Aqueous Solubility (mg/mL at 25°C)	15.2	25.8	8.5
Melting Point (°C)	210-212	185-187	225-228
Hygroscopicity (% weight gain at 80% RH)	2.5	0.8	1.2
Chemical Stability (24 months at 25°C/60% RH)	98.5%	99.2%	99.0%

Pharmacokinetic Profile in Sprague-Dawley Rats

The pharmacokinetic profiles of the ERGi-USU-6 salt forms were evaluated in male Sprague-Dawley rats following a single oral dose of 10 mg/kg. The key pharmacokinetic parameters are detailed below.

Table 2: Comparative Pharmacokinetic Parameters of ERGi-USU-6 Salt Formulations

Parameter	ERGi-USU-6 HCI	ERGi-USU-6 Mesylate	ERGi-USU-6 Tosylate
Cmax (ng/mL)	350 ± 45	520 ± 60	280 ± 35
Tmax (h)	1.5	1.0	2.0
AUC (0-t) (ng·h/mL)	1890	2850	1540
Oral Bioavailability (%)	35	52	30



Experimental Protocols Aqueous Solubility Determination

A saturated solution of each ERGi-USU-6 salt form was prepared in deionized water. The suspensions were agitated at 25°C for 24 hours to ensure equilibrium. After reaching equilibrium, the solutions were filtered through a 0.45 µm syringe filter. The concentration of the dissolved compound in the filtrate was determined by High-Performance Liquid Chromatography (HPLC) with UV detection at a wavelength of 280 nm.

Hygroscopicity Assessment

Approximately 10 mg of each salt form was accurately weighed and placed in a controlled humidity chamber at 80% relative humidity (RH) and 25°C. The samples were re-weighed at predetermined time intervals over a period of 7 days. The percentage weight gain was calculated to determine the hygroscopicity of each formulation.

Chemical Stability Analysis

Each salt form was stored under long-term stability conditions of 25°C and 60% RH for 24 months. Samples were withdrawn at 3, 6, 12, and 24-month intervals. The purity of the active pharmaceutical ingredient (API) was assessed using a stability-indicating HPLC method to quantify any degradation products.

Pharmacokinetic Study in Rats

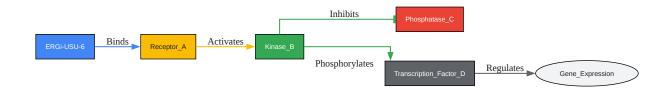
Male Sprague-Dawley rats (n=6 per group) were fasted overnight prior to dosing. Each ERGi-USU-6 salt formulation was administered as a single oral gavage at a dose of 10 mg/kg. Blood samples were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing. Plasma concentrations of ERGi-USU-6 were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations

Proposed Signaling Pathway of ERGi-USU-6

The following diagram illustrates the hypothesized intracellular signaling cascade modulated by ERGi-USU-6.





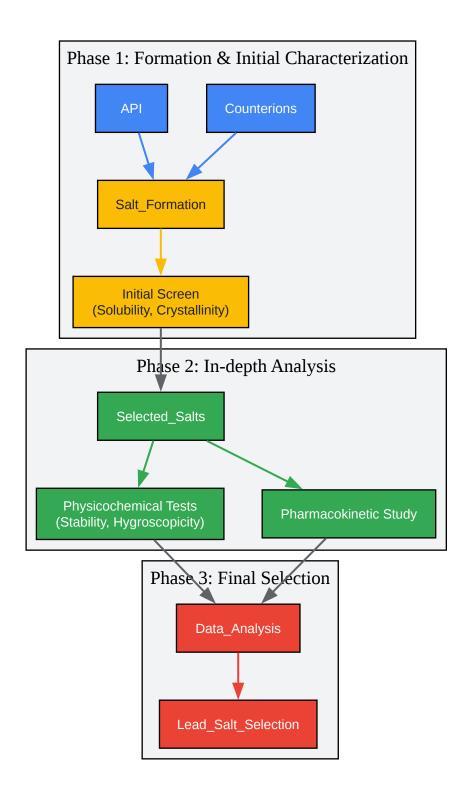
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Caption: Hypothesized signaling pathway of ERGi-USU-6.

Experimental Workflow for Salt Screening

The diagram below outlines the general workflow employed for the screening and selection of optimal ERGi-USU-6 salt forms.





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Caption: General workflow for pharmaceutical salt screening.

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